1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy-
Overview
Description
The compound "1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy-" is a derivative of anthracenedione, which is a class of compounds known for their antitumor properties. Research has shown that certain derivatives, such as those with 1,4-bis[(aminoalkyl)amino] substitution, exhibit significant activity against various types of cancer in mice, including leukemias and solid tumors . These compounds are of interest due to their potential as chemotherapeutic agents.
Synthesis Analysis
The synthesis of 1,4-bis(aminoalkyl)amino anthracene-9,10-diones involves the condensation of alkylenediamines with quinizarin or with 2,3-dihydro-1,4,5,8-tetrahydroxy-9,10-anthracenedione, followed by oxidation . Other methods include reacting 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with alkylamines and subsequent reactions to yield various derivatives . These synthetic routes are crucial for producing compounds with potential lower cardiotoxicities and enhanced antitumor activities.
Molecular Structure Analysis
The molecular structure of these anthracenedione derivatives is characterized by the presence of aminoalkylamino groups at the 1,4 positions and hydroxy groups at the 9,10 positions. Theoretical calculations suggest that introducing substituents such as chlorine or phenylsulfanyl groups can lower the LUMO energies, which might correlate with reduced cardiotoxicity . The planar backbone of these molecules allows for intercalation with DNA, while the side chains can potentially act as alkylating agents, contributing to their cytotoxic activity .
Chemical Reactions Analysis
The chemical reactivity of these compounds includes their ability to undergo oxidation and to react with various nucleophiles. For instance, the reaction with ethanethiol or thiophenol yields bis(sulfanyl) derivatives . Additionally, photoaddition reactions of 2-hydroxy-1,4-anthracenedione with alkenes have been reported to yield dihydroanthrafuran diones and naphthindole diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-anthracenedione derivatives are influenced by their functional groups. These compounds exhibit fluorescence, which can be detected electrochemically, making them suitable for quantitation following liquid chromatography . Their solubility, hydrophilicity, and electronic properties are crucial for their biological activity and pharmacokinetics. For example, the hydrophilicity conferred by hydroxyethyl groups is important for their antitumor activity .
In clinical settings, 1,4-dihydroxy-5,8-bis(( (2-[(2-hydroxyethyl)amino]ethyl)amino))-9,10-anthracenedione dihydrochloride has been investigated in a Phase I clinical trial, showing potential as a chemotherapeutic agent with manageable side effects . These studies highlight the importance of understanding the physical and chemical properties of these compounds in the development of new cancer treatments.
Scientific Research Applications
Phase I Clinical Investigation : A derivative of 1,4-Anthracenedione was evaluated in a Phase I clinical trial as a cancer treatment. It demonstrated dose-limiting but reversible leukopenia and thrombocytopenia, along with partial tumor response in a patient with lung adenocarcinoma (Von Hoff et al., 1980).
Antitumor Properties : Certain derivatives of 1,4-Anthracenedione showed significant activity against leukemias and solid tumors in mice, highlighting the importance of hydrophilicity in these compounds (Murdock et al., 1979).
Clastogenic Activity in Cells : This compound was found to induce chromosome damage through both direct and indirect mechanisms in Chinese hamster ovary cells (Rosenberg & Hittelman, 1983).
Electrochemical Detection in Cancer Chemotherapy : The compound was quantitatively analyzed using electrochemical detection after liquid chromatography, indicating its potential in monitoring cancer chemotherapy (Houpt & Baldwin, 1983).
Potential Anticancer Agents : New derivatives of 1,4-Anthracenedione were synthesized and showed significant in vitro cell growth inhibition, indicating their potential as anticancer agents (Antonello et al., 1989).
Quantitative Determination in Serum : An HPLC method was developed for the quantitative determination of this compound in serum and urine, important for clinical trials (Ostroy & Gams, 1980).
Interaction with DNA : The compound's interaction with DNA was studied using fluorescence polarization, indicating its potential mechanism of action in cancer therapy (Roboz et al., 1982).
properties
IUPAC Name |
9,10-dihydroxy-2,3-dihydroanthracene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4,17-18H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXPBEUYCCZFJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C3=CC=CC=C3C(=C2C1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066237, DTXSID90885803 | |
Record name | 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |
CAS RN |
17648-03-2, 40498-13-3 | |
Record name | Leucoquinizarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17648-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017648032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucoquinizarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040498133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucoquinizarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42299 | |
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Record name | 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-9,10-dihydroxyanthracene-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.831 | |
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Record name | 2,3-dihydro-1,4-dihydroxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.931 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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